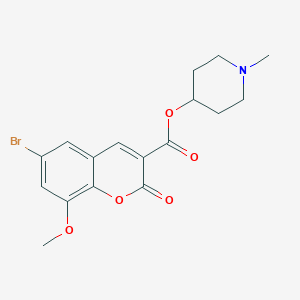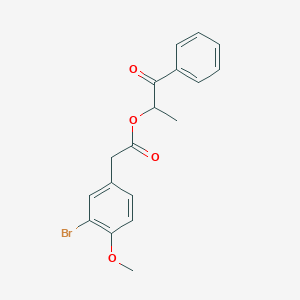![molecular formula C22H30N2O2S B288790 1-[(4-Tert-butylphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine](/img/structure/B288790.png)
1-[(4-Tert-butylphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Tert-butylphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine, also known as TBS-DMP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 1-[(4-Tert-butylphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cell proliferation and inflammation. 1-[(4-Tert-butylphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine has been shown to inhibit the activity of the protein kinase CK2, which plays a crucial role in the regulation of cell growth and survival. Additionally, 1-[(4-Tert-butylphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine has been found to inhibit the activity of the pro-inflammatory enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
1-[(4-Tert-butylphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to a decrease in tumor growth. It has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), resulting in a reduction in inflammation and pain. 1-[(4-Tert-butylphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine has been shown to have low toxicity in vitro and in vivo, indicating its potential as a safe and effective therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-[(4-Tert-butylphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine is its high potency and selectivity towards cancer cells and inflammatory processes. This makes it a promising candidate for the development of targeted therapies with minimal side effects. However, the limitations of 1-[(4-Tert-butylphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine include its low solubility in water and its relatively short half-life in vivo. These factors may limit its effectiveness as a therapeutic agent and require further optimization.
Zukünftige Richtungen
Future research on 1-[(4-Tert-butylphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine should focus on optimizing its pharmacokinetic properties, such as solubility and half-life, to improve its effectiveness as a therapeutic agent. Additionally, further studies are needed to elucidate its mechanism of action and identify potential drug targets. 1-[(4-Tert-butylphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine may also have potential applications in other fields of medicine, such as neurodegenerative diseases and infectious diseases, which require further investigation.
Synthesemethoden
The synthesis of 1-[(4-Tert-butylphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine involves the reaction of 4-tert-butylbenzenesulfonyl chloride with 3,5-dimethylphenylpiperazine in the presence of a base catalyst. The reaction proceeds through nucleophilic substitution, resulting in the formation of 1-[(4-Tert-butylphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine. The yield of the reaction is typically high, making it a cost-effective method for the synthesis of 1-[(4-Tert-butylphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine.
Wissenschaftliche Forschungsanwendungen
1-[(4-Tert-butylphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit potent antitumor activity against a range of cancer cell lines, including breast, colon, and lung cancer. Additionally, 1-[(4-Tert-butylphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation.
Eigenschaften
Produktname |
1-[(4-Tert-butylphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine |
|---|---|
Molekularformel |
C22H30N2O2S |
Molekulargewicht |
386.6 g/mol |
IUPAC-Name |
1-(4-tert-butylphenyl)sulfonyl-4-(3,5-dimethylphenyl)piperazine |
InChI |
InChI=1S/C22H30N2O2S/c1-17-14-18(2)16-20(15-17)23-10-12-24(13-11-23)27(25,26)21-8-6-19(7-9-21)22(3,4)5/h6-9,14-16H,10-13H2,1-5H3 |
InChI-Schlüssel |
ORLKTXLRAKEAEY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)C |
Kanonische SMILES |
CC1=CC(=CC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-{[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-1-naphthyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B288716.png)

![1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B288720.png)
![Ethyl 4-[(5-{[4-(ethoxycarbonyl)-1-piperazinyl]sulfonyl}-1-naphthyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B288726.png)


![4-[(2,5-Dichloroanilino)carbonyl]isophthalic acid](/img/structure/B288736.png)
![4-[(3,5-Dichloroanilino)carbonyl]isophthalic acid](/img/structure/B288737.png)



